
Ratjadon
Overview
Description
Ratjadon A is a polyketide secondary metabolite isolated from the myxobacterium Sorangium cellulosum . It exhibits dual biological activities:
- Antifungal Activity: this compound demonstrates potent antifungal properties, though specific targets remain under investigation .
- Antiviral Activity: It inhibits HIV-1 replication by blocking the Rev/CRM1 (Exportin-1, XPO1)-mediated nuclear export pathway, preventing viral RNA transport from the nucleus to the cytoplasm .
Structural Features: this compound’s structure includes a macrolide backbone with multiple stereocenters, synthesized via a polyketide synthase pathway. Analogues have been developed by modifying aldehyde and lactone fragments, as described in synthetic studies .
Therapeutic Limitations: Despite its low EC₅₀ (nanomolar range), this compound A has a low selective index (SI) due to cytotoxicity, hindering clinical translation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ratjadon is synthesized through a fermentation process involving the myxobacterium Sorangium cellulosum. The production medium typically contains potato extract, peptone, and a polymeric nitrogen source such as soybean meal. The pH of the medium is adjusted to 7.2 with potassium hydroxide before the addition of peptone .
During fermentation, the adsorber resin XAD-16 is added to the medium to bind the metabolite quantitatively. The fermentation is carried out at a speed of 300 revolutions per minute, and silicone antifoam is added to prevent foam formation. After fermentation, the adsorber resin is separated from the broth, and this compound is extracted using high-performance liquid chromatography (HPLC) with a solvent system of dichloromethane and methanol .
Industrial Production Methods: Industrial production of this compound involves scaling up the fermentation process to larger bioreactors. For example, a 100-liter bioreactor can be inoculated with 60 liters of production medium and 10 liters of a 4-day-old preculture grown in the same medium. The fermentation conditions remain similar to those used in laboratory-scale production .
Chemical Reactions Analysis
Pivotal Reaction Steps
Reaction Type | Reactants/Subunits | Products/Outcome | Conditions/Catalyst |
---|---|---|---|
Wittig Olefination | Aldehyde subunit + Phosphonium ylide | Formation of C9–C10 double bond with E-selectivity | Anhydrous THF, −78°C to RT |
Heck Reaction | Vinyl iodide + Terminal olefin | Macrocyclic ring closure (C1–C34) with stereochemical control | Pd(OAc)₂, PPh₃, Et₃N, DMF, 80°C |
Stille Coupling | Stannane + Aryl iodide | Connection of polyene fragment (C15–C25) | Pd(PPh₃)₄, LiCl, DMF, 60°C |
This synthesis confirmed the absolute stereochemistry of previously undefined centers (C13, C17) and established a scalable route for structural analogs .
Key Functional Group Reactivity
Ratjadone’s structure includes α,β-unsaturated lactone, polyene chain, and epoxy motifs, which dictate its chemical behavior:
Lactone Ring Reactivity
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Hydrolysis : The α,β-unsaturated lactone undergoes base-catalyzed ring-opening under alkaline conditions, yielding a linear carboxylic acid derivative.
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Michael Addition : Nucleophiles (e.g., thiols, amines) selectively attack the β-position of the lactone, forming stable adducts .
Epoxide Ring Transformations
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Acid-Catalyzed Opening : Treatment with HBr generates bromohydrin intermediates.
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Nucleophilic Attack : Amines or water induce epoxide ring-opening, producing diol or amino alcohol derivatives .
Biological Activity-Driven Modifications
Ratjadone’s HDAC inhibition has spurred efforts to modify its structure-activity relationships (SAR):
Derivatization Strategies
Modification Site | Reaction | Biological Impact |
---|---|---|
C13 Hydroxyl | Acylation (e.g., acetate, triflate) | Reduced potency due to steric hindrance of HDAC binding |
C34 Carbamate | Hydrolysis to free amine | Loss of activity, highlighting the carbamate’s role in target interaction |
Polyene Chain | Hydrogenation (Pd/C, H₂) | Diminished cellular permeability and binding affinity |
These studies underscore the necessity of the intact macrocycle and epoxy-lactone motif for HDAC inhibition .
Degradation Pathways
Ratjadone is sensitive to:
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Oxidative Stress : The polyene chain undergoes autoxidation in the presence of O₂, forming peroxides and chain-cleavage products.
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Photodegradation : UV light induces [4+2] cycloaddition in the conjugated diene system, generating non-active dimeric species .
Synthetic Challenges and Innovations
Scientific Research Applications
Cytotoxic Properties
The primary application of Ratjadon lies in its cytotoxicity towards tumor cells. However, its high cytotoxicity poses challenges for therapeutic use. The following points summarize its key aspects:
- Inhibition of Cell Growth : this compound has been shown to inhibit cell growth effectively, making it a candidate for further development as an anti-cancer agent .
- High Cytotoxicity : The compound's high cytotoxicity necessitates precise dosing, limiting its practical applicability in clinical settings .
Derivatives and Modifications
To enhance the therapeutic potential of this compound while mitigating its cytotoxic effects, researchers have developed various derivatives:
- Targeted Cytotoxic Derivatives : Recent studies have focused on synthesizing this compound derivatives that exhibit reduced cytotoxicity while maintaining efficacy against cancer cells. These derivatives can be conjugated with targeting moieties to improve selectivity towards tumor cells .
- Bioorthogonal Chemistry : The derivatives allow for bioorthogonal reactions that facilitate the construction of drug conjugates aimed at targeted therapy for cancer .
Case Studies and Research Findings
- Cancer Treatment Research : A study demonstrated that specific this compound derivatives could inhibit the growth of tumor cells while minimizing damage to healthy cells. This research highlights the potential for developing safer cancer therapies using modified this compound compounds .
- Mechanism Exploration : Research utilizing DNA chip technology has investigated the apoptotic effects of this compound on various mammalian cell lines. This study aimed to elucidate the mechanisms by which this compound induces cell death and stress responses in treated cells .
- Synthetic Challenges : The synthesis of this compound remains complex and costly, which poses economic challenges for large-scale production. Ongoing research is focused on developing more efficient synthetic routes to make its application more feasible in industrial contexts .
Mechanism of Action
Ratjadon exerts its antifungal effects by inhibiting the growth of fungi. Initial investigations into the mechanism of action were conducted using the yeast Schizosaccharomyces pombe. The growth of this yeast, measured as an increase in optical density, was drastically reduced in the presence of this compound. complete inhibition was not achieved within five hours of incubation .
The molecular targets and pathways involved in the antifungal activity of this compound are not fully understood. Further research is needed to elucidate the specific mechanisms by which this compound inhibits fungal growth .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table and discussion highlight Ratjadon’s key competitors in antiviral and antifungal applications:
Table 1: Comparison of this compound A with Structurally or Functionally Similar Compounds
Compound | Source | Biological Activity | Mechanism of Action | EC₅₀ (nM) | SI | Toxicity Issues |
---|---|---|---|---|---|---|
This compound A | Sorangium cellulosum | Antifungal, Anti-HIV-1 | XPO1 inhibition | <10 | <10 | High cytotoxicity |
Thiangazole | Polyangium sp. | Anti-HIV-1 | Unknown | 2–5 | >50 | Low |
Aetheramide A | Aetherobacter spp. | Anti-HIV-1, Antifungal | Disrupts viral envelope integrity | 20–30 | 20–30 | Moderate cytotoxicity |
Soraphen A1 | Sorangium cellulosum | Antiviral (HCV), Antifungal | Inhibits acetyl-CoA carboxylase | 1–5 | >100 | Low |
Leptomycin B | Streptomyces spp. | Antitumor, Anti-HIV-1 | Covalent XPO1 inhibition (Cys528) | 1–3 | <5 | Severe cytotoxicity |
Epothilone B | Sorangium cellulosum | Antitumor | Microtubule stabilization | N/A | N/A | Neurotoxicity |
Mechanistic and Functional Comparisons
(a) XPO1 Inhibitors
- Leptomycin B (LMB) : Shares this compound’s XPO1-targeting mechanism but binds covalently to Cys528, causing irreversible inhibition. Both compounds show anti-HIV-1 activity, but LMB’s higher toxicity limits its use .
(b) Antiviral Polyketides
- Thiangazole : Exhibits superior SI (>50) and EC₅₀ (2–5 nM) against HIV-1 compared to this compound, though its mechanism remains uncharacterized .
- Aetheramides : These compounds show moderate SI (20–30) and dual antiviral/antifungal activity but lack the nuclear export inhibition specificity of this compound .
(c) Antifungal Agents
- Soraphen A1 : While primarily an HCV inhibitor, Soraphen A1 also has antifungal activity via acetyl-CoA carboxylase inhibition, offering a broader therapeutic index (SI >100) than this compound .
Biological Activity
Ratjadon, a compound derived from the myxobacterium Sorangium cellulosum, has garnered significant attention for its diverse biological activities, particularly its antiviral and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Derivation
This compound was first isolated in the 1990s and is known for its complex chemical structure, which includes multiple chiral centers. The compound's formula and stereochemistry play crucial roles in its biological activity. This compound exhibits high cytotoxicity, which limits its therapeutic applications despite its potent effects against certain diseases .
This compound A, a derivative of this compound, has been identified as a potent inhibitor of HIV infection. It operates by targeting the CRM1 nuclear export pathway, which is essential for the export of unspliced and partially spliced HIV-1 mRNA from the nucleus to the cytoplasm. By binding to CRM1, this compound A effectively inhibits the formation of the CRM1-Rev-NES complex, thereby blocking HIV replication .
Efficacy Studies
In vitro studies have demonstrated that this compound A has an effective concentration (EC50) in the nanomolar range against HIV. For instance, in experiments using MT-2 cells pre-treated with this compound A or leptomycin B (LMB), significant reductions in HIV p24 production were observed compared to untreated controls . The results indicate that this compound A is more potent than LMB, suggesting its potential as a novel antiviral agent.
Antifungal Activity
This compound also exhibits antifungal properties. The compound has shown effectiveness against various fungal strains, making it a candidate for further exploration in antifungal therapies. Its mechanism appears to involve disruption of fungal cell growth, although specific pathways remain to be fully elucidated .
Cytotoxicity and Limitations
Despite its promising antiviral and antifungal activities, this compound's high cytotoxicity poses challenges for therapeutic use. The IC50 value for inhibiting HeLa cells is reported at 50 pg/ml, indicating that precise dosing is critical to avoid toxic effects . This limitation necessitates further research into derivatives of this compound that may retain efficacy while reducing toxicity.
Case Study 1: Antiviral Efficacy in T-cell Models
A study investigated the effects of this compound A on T-cell leukemia models, revealing that low concentrations could sensitize cells to other treatments, enhancing their efficacy against viral infections. This suggests that combining this compound derivatives with existing therapies might yield beneficial outcomes in treating viral diseases .
Case Study 2: Antifungal Applications
Research has demonstrated that this compound can inhibit fungal growth effectively. In laboratory settings, it was tested against various pathogenic fungi with promising results indicating potential applications in treating fungal infections .
Summary Table of Biological Activities
Activity | Target Pathogen | Mechanism | EC50/IC50 |
---|---|---|---|
Antiviral | HIV | Inhibits CRM1-mediated mRNA export | EC50: Nanomolar range |
Antifungal | Various fungi | Disruption of cell growth | IC50: Specific values not fully established |
Cytotoxicity | HeLa cells | Induces apoptosis | IC50: 50 pg/ml |
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis pathway for Ratjadone and its analogues?
A modular approach combining three fragments—tetrahydropyran (III), lactone (V), and a central terpene (IV)—is critical. Reverse synthetic analysis (Schema I) and stereochemical control via chiral aldehyde precursors (e.g., D-mannitol-derived aldehyde VI) ensure structural fidelity. Reaction optimization (e.g., α,β-unsaturated aldehyde coupling with silyloxydiene VII) is necessary to minimize side products .
Q. How can researchers validate the structural integrity of Ratjadone during multi-step synthesis?
Use tandem spectroscopic techniques:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- 2D NMR (COSY, HSQC, HMBC) to resolve polyketide backbone connectivity and stereochemistry.
- X-ray crystallography (if crystalline intermediates are obtained) for absolute configuration verification .
Q. What in vitro assays are most suitable for preliminary evaluation of Ratjadone’s bioactivity?
Prioritize cell viability assays (e.g., MTT or ATP-based assays) across cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include negative controls (untreated cells) and positive controls (e.g., doxorubicin) to benchmark cytotoxicity. Dose-response curves should span 3–4 logarithmic concentrations .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for Ratjadone analogues be resolved across studies?
Conduct a meta-analysis to identify confounding variables:
- Cell line heterogeneity : Compare genetic profiles (e.g., p53 status) and culture conditions (e.g., serum concentration).
- Compound purity : Re-analyze disputed analogues via HPLC-UV/ELSD to confirm >95% purity.
- Assay sensitivity : Standardize protocols (e.g., incubation time, readout method) across labs .
Q. What computational strategies enhance Structure-Activity Relationship (SAR) studies of Ratjadone derivatives?
Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities for nuclear export targets (e.g., CRM1) with quantitative SAR (QSAR) modeling. Use descriptors like LogP, polar surface area, and steric parameters. Validate predictions via synthesis and bioactivity testing of prioritized analogues .
Q. How should researchers address batch-to-batch variability in Ratjadone synthesis?
Implement Design of Experiments (DoE) to optimize critical parameters (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to identify robust reaction conditions. Analytical quality control (e.g., in-process LC-MS monitoring) ensures reproducibility. Document deviations in electronic lab notebooks for traceability .
Q. Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent effects of Ratjadone?
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Calculate Hill slopes to assess cooperativity. For heterogeneous responses (e.g., bimodal curves), use mixed-effects models or cluster analysis to subgroup data .
Q. How can researchers differentiate off-target effects from mechanism-specific actions in Ratjadone studies?
Perform chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners. Validate findings via siRNA knockdown or CRISPR-Cas9 knockout of putative targets. Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to map pathway perturbations .
Q. Ethical and Reporting Standards
Q. What documentation is essential for reproducible Ratjadone research?
Include detailed synthetic protocols (reagents, reaction times, purification steps), raw spectral data (NMR, HRMS), and statistical source files (e.g., .prism files). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo .
Q. How should researchers address peer review critiques about mechanistic ambiguity?
Revise by adding orthogonal assays (e.g., fluorescence polarization for target engagement, live-cell imaging for subcellular localization). Acknowledge limitations in the discussion and propose follow-up experiments (e.g., in vivo models) to address gaps .
Properties
IUPAC Name |
(2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-6-9-26-22(5)25(30)18-27(33-26)24(29)12-7-10-19(2)16-21(4)17-20(3)14-15-23-11-8-13-28(31)32-23/h6-10,12-15,17,21-27,29-30H,11,16,18H2,1-5H3/b9-6+,12-7+,15-14+,19-10+,20-17-/t21-,22+,23-,24-,25-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGMWMWJUFODP-AYFTZVAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H]1[C@H]([C@@H](C[C@H](O1)[C@@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@H]2CC=CC(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043876 | |
Record name | Ratjadon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163564-92-9 | |
Record name | Ratjadon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163564929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ratjadon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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